molecular formula C16H20N2O3S3 B2439879 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797277-08-7

2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No. B2439879
CAS RN: 1797277-08-7
M. Wt: 384.53
InChI Key: WKRVOEPAUPLSJF-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Applications in Antibiotic Development

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been studied for its potential in the synthesis of antibiotic agents. A key study demonstrates its conversion into oxazolinoazetidinones and other related compounds, which are of interest in the development of β-lactam antibiotics. This research highlights a facile method for forming these compounds from benzothiazolyldithioazetidinones, offering new pathways in antibiotic synthesis. The study further explores the reactions leading to various derivatives and their potential applications in creating effective antibiotic treatments (Maki, Mitsumori, Sako, & Suzuki, 1981).

Contributions to Heterocyclic Chemistry

In another realm, the compound contributes significantly to the field of heterocyclic chemistry. Research has shown its utility in synthesizing nitrogen and sulfur-containing heterocyclic compounds, which have been evaluated for their pharmacological properties. This includes exploring their antibacterial and antifungal activities, showcasing the broader implications of this compound in medicinal chemistry and drug development (Mistry & Desai, 2006).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S3/c1-11(2)10-24(20,21)12-7-18(8-12)15(19)9-22-16-17-13-5-3-4-6-14(13)23-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRVOEPAUPLSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

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